![molecular formula C25H21N5O2 B2536983 5-甲基-7-(3-苯氧基苯基)-N-苯基-4,7-二氢-[1,2,4]三唑并[1,5-a]嘧啶-6-甲酰胺 CAS No. 941947-42-8](/img/structure/B2536983.png)
5-甲基-7-(3-苯氧基苯基)-N-苯基-4,7-二氢-[1,2,4]三唑并[1,5-a]嘧啶-6-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-7-(3-phenoxyphenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C25H21N5O2 and its molecular weight is 423.476. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-7-(3-phenoxyphenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-7-(3-phenoxyphenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
钌 (II)-Hmtpo 配合物的合成
该化合物可作为合成钌 (II)-Hmtpo 配合物的反应物 。这些配合物在催化、材料科学和生物系统等领域具有潜在的应用。
二氢乳清酸脱氢酶抑制剂
它还可用于合成二氢乳清酸脱氢酶抑制剂 。这些抑制剂已显示出抗疟疾活性,使其可能用于开发新的抗疟疾药物。
共轭碳环和杂环的 Vilsmeier 反应
该化合物可用作共轭碳环和杂环的 Vilsmeier 反应的反应物 。该反应是一种甲酰化反应形式,将甲酰基引入底物中。
药理活性的研究
该化合物可用于研究与 HIV TAR RNA 结合引起的药理活性 。这可能导致开发新的抗病毒药物。
CDK2 抑制剂
该化合物已被用于发现新型 CDK2 抑制剂 。CDK2 抑制是一个有吸引力的癌症治疗靶点,它以选择性的方式靶向肿瘤细胞。
细胞周期进程和凋亡诱导
该化合物除了在 HCT 细胞中诱导凋亡外,还显示出对细胞周期进程的显著改变 。这表明它在癌症研究和治疗中的潜在应用。
作用机制
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s interaction with the ATP-binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests it may have favorable bioavailability .
Result of Action
The compound’s action results in significant inhibition of cell growth in various cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . It also induces apoptosis within HCT cells .
生物活性
5-methyl-7-(3-phenoxyphenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound belonging to the triazolo-pyrimidine family, known for its diverse biological activities. This article explores its pharmacological properties, focusing on its antiviral and antibacterial potential, along with synthesis methods and structure-activity relationships (SAR).
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C25H21N5O2 |
Molecular Weight | 423.5 g/mol |
CAS Number | 941947-42-8 |
Antiviral Activity
Research indicates that derivatives of the triazolo-pyrimidine scaffold exhibit significant antiviral properties. Specifically, studies have shown that 5-methyl-7-(3-phenoxyphenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide demonstrates inhibitory effects against various strains of viruses including influenza. The mechanism involves the inhibition of the PA-PB1 complex formation crucial for viral replication.
- Inhibition Studies :
- The compound has been tested for its ability to inhibit the PA-PB1 interaction in vitro. The half-maximal inhibitory concentration (IC50) values indicate effective inhibition at non-toxic concentrations.
- Comparative studies show that modifications in the substituents at the C-5 and C-7 positions significantly affect the antiviral potency.
Antibacterial Activity
In addition to its antiviral properties, this compound has shown potential against bacterial strains. The triazole nucleus is recognized for its role in developing antimicrobial agents.
- Mechanism of Action :
- The antibacterial activity is primarily attributed to interference with bacterial cell wall synthesis and function.
- Compounds with similar triazole structures have been documented to exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship (SAR)
The SAR analysis of triazolo-pyrimidine derivatives highlights the importance of specific substituents in enhancing biological activity:
Substituent Position | Effect on Activity |
---|---|
C-5 | Methyl or phenyl groups enhance potency |
C-7 | Presence of phenoxy or halogen substituents increases efficacy |
Amide Group | Modifications can improve solubility and bioavailability |
Case Study 1: Antiviral Efficacy
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of triazolo-pyrimidines and evaluated their antiviral efficacy against influenza A virus (IAV). The compound exhibited a promising EC50 value indicating significant antiviral activity while maintaining low cytotoxicity (CC50) levels.
Case Study 2: Antimicrobial Testing
Another study focused on evaluating the antibacterial properties of various triazole derivatives against multi-drug resistant strains of Mycobacterium tuberculosis (MDR-TB). The results indicated that certain modifications to the triazole ring structure led to enhanced activity against resistant bacterial strains.
属性
IUPAC Name |
5-methyl-7-(3-phenoxyphenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2/c1-17-22(24(31)29-19-10-4-2-5-11-19)23(30-25(28-17)26-16-27-30)18-9-8-14-21(15-18)32-20-12-6-3-7-13-20/h2-16,23H,1H3,(H,29,31)(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCFDRZSOVDVJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。